1,1,1-Tris(4-hydroxyphenyl)ethane

描述

Structure

3D Structure

属性

IUPAC Name |

4-[1,1-bis(4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,21-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPSWMCDEYMRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037712 | |

| Record name | 4,4',4''-Ethane-1,1,1-triyltriphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to tan odorless powder; [DuPont MSDS] | |

| Record name | Phenol, 4,4',4''-ethylidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Tris(4-hydroxyphenyl)ethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21799 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27955-94-8 | |

| Record name | Tris(4-hydroxyphenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27955-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Tris(4-hydroxyphenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027955948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4',4''-ethylidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4',4''-Ethane-1,1,1-triyltriphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-(ethan-1,1,1-triyl)triphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4,4',4''-ethylidynetris | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIS(4-HYDROXYPHENYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25K43J16E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a trifunctional phenolic compound utilized as a branching agent and crosslinker in the production of high-performance polymers such as polycarbonates and epoxy resins.[1] This guide details the primary synthesis mechanism, experimental protocols, and quantitative data derived from established methods.

Core Synthesis Mechanism: Acid-Catalyzed Condensation

The most prevalent method for synthesizing THPE is the acid-catalyzed condensation reaction of p-hydroxyacetophenone with an excess of phenol.[1][2][3][4] This reaction is analogous to the well-known synthesis of bisphenol A from phenol and acetone.[1][3] The mechanism proceeds via an electrophilic aromatic substitution pathway, wherein the acid catalyst activates the carbonyl group of p-hydroxyacetophenone, facilitating the sequential addition of two phenol molecules.

The key steps in the mechanism are:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H⁺ from HCl or acetic acid) protonates the carbonyl oxygen of p-hydroxyacetophenone, increasing the electrophilicity of the carbonyl carbon.

-

First Electrophilic Aromatic Substitution: A molecule of phenol, acting as a nucleophile, attacks the activated carbonyl carbon. The para-position of the phenol is the primary site of attack due to the activating, ortho, para-directing nature of the hydroxyl group. A dehydration step follows to form a carbocation intermediate.

-

Second Electrophilic Aromatic Substitution: The carbocation intermediate then acts as an electrophile and is attacked by a second molecule of phenol.

-

Formation of the Final Product: A final dehydration step yields the this compound product.

An alternative, more economical synthetic route involves the reaction of phenol with 2,4-pentanedione in the presence of an acid catalyst like sulfuric acid and a mercaptan promoter.[3][5]

Visualizing the Synthesis Mechanism

The following diagram illustrates the proposed reaction pathway for the synthesis of THPE from p-hydroxyacetophenone and phenol.

References

- 1. This compound (THPE) [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]

- 4. CN102942454A - Preparation method of 1,1,1-tri(4-hydroxyphenyl)ethane - Google Patents [patents.google.com]

- 5. US5763686A - Method for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE): Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a triphenolic compound, is a versatile molecule with significant applications in both material science and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of THPE, with a particular focus on its antiestrogenic properties. Detailed experimental protocols for its synthesis and for the assessment of its biological activity are provided. Furthermore, this guide visualizes key experimental workflows and the signaling pathway associated with its mechanism of action as an estrogen receptor antagonist.

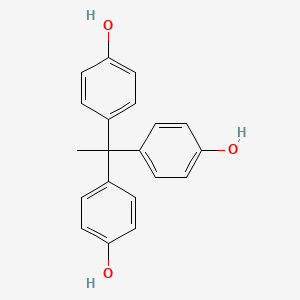

Chemical Structure and Identification

This compound is characterized by a central ethylidene core to which three hydroxyphenyl groups are attached. This trifunctional nature is key to its utility as a crosslinking agent and its biological activity.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4,4',4''-(Ethane-1,1,1-triyl)triphenol |

| Synonyms | THPE, 4,4′,4′′-Ethylidynetrisphenol |

| CAS Number | 27955-94-8[1][2][3] |

| Molecular Formula | C₂₀H₁₈O₃[2][3] |

| Molecular Weight | 306.36 g/mol [1][2] |

| InChI Key | BRPSWMCDEYMRPE-UHFFFAOYSA-N[2] |

| SMILES | CC(c1ccc(O)cc1)(c1ccc(O)cc1)c1ccc(O)cc1[2] |

Physicochemical Properties

The physical and chemical properties of THPE are critical for its handling, formulation, and application in various fields.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 246-248 °C | [1][2] |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in ethanol and acetone; limited solubility in water. 241 mg/100g in standard fat at 20 °C. | [4] |

| Vapor Pressure | 0 Pa at 25 °C | [4] |

Synthesis and Purification

THPE is typically synthesized via an acid-catalyzed condensation reaction. Several methods have been reported, with variations in catalysts and reaction conditions.

Experimental Protocol: Synthesis of this compound

This protocol is based on the reaction of 4'-hydroxyacetophenone with phenol in the presence of an acid catalyst.

Materials:

-

4'-Hydroxyacetophenone

-

Phenol

-

Zinc chloride (catalyst)

-

Concentrated hydrochloric acid (co-catalyst)

-

Dichloroethane (for washing)

-

Methanol (for purification)

-

Activated carbon (for decolorization)

-

Sodium borohydride (for purification)

-

Sodium sulfite (for purification)

-

Reaction vessel with stirring and temperature control

Procedure:

-

To a suitable reaction vessel, add 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.

-

Slowly add 6.5 moles of p-hydroxyacetophenone to the reaction mixture over a period of 40 minutes.

-

Warm the mixture to 60°C and maintain this temperature for 60 minutes with continuous stirring.

-

Add 100 mL of concentrated hydrochloric acid to the reaction mixture and continue stirring at 60°C for 8 hours.

-

After the reaction is complete, cool the mixture to 20°C.

-

Add dichloroethane to the mixture and stir thoroughly to wash the crude product.

-

Filter the solid product and dry it under vacuum at 55°C for 6 hours to obtain crude THPE.[5]

Experimental Protocol: Purification of this compound

Materials:

-

Crude THPE

-

Methanol

-

Water

-

Activated carbon

-

Sodium borohydride

-

Sodium sulfite

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve 1000 g of the crude THPE in 2000 mL of methanol by heating.

-

Cool the solution and then slowly add 1600 mL of water while stirring. A pale-yellow precipitate will form.

-

Stir the suspension at room temperature for 50 minutes.

-

Filter the solid and dry it.

-

Dissolve the dried solid in 1200 mL of methanol by heating.

-

Add activated carbon to the solution to decolorize it, then filter the hot solution.

-

Evaporate the methanol to obtain a solid.

-

Dissolve the obtained solid in 1000 mL of methanol.

-

Slowly add a mixed solution of 5 g of sodium borohydride and 35 g of sodium sulfite. A light-yellow powder will gradually precipitate.

-

Filter the purified product and dry it under vacuum at 25°C for 10 hours. The purity of the final product can be assessed by HPLC.[5]

Experimental Workflow: Synthesis and Purification of THPE

References

- 1. academic.oup.com [academic.oup.com]

- 2. scbt.com [scbt.com]

- 3. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of estrogen receptor beta on specific hormone-responsive gene expression and association with disease outcome in primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchmap.jp [researchmap.jp]

An In-depth Technical Guide to the Acid-Catalyzed Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a key intermediate in the development of various polymers and a subject of interest in pharmaceutical research. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and purification methods, with a focus on providing actionable data for laboratory and developmental applications.

Introduction

This compound (THPE) is a triphenolic compound of significant interest due to its trifunctional nature, which allows for the creation of complex, cross-linked polymeric structures. It is primarily synthesized through the acid-catalyzed condensation of a phenol with a ketone. The two most prevalent methods involve the reaction of phenol with either 4-hydroxyacetophenone or 2,4-pentanedione. The choice of acidic catalyst and reaction conditions plays a crucial role in the yield and purity of the final product.

Synthetic Routes and Reaction Mechanisms

The synthesis of THPE is a classic example of an electrophilic aromatic substitution reaction. An acid catalyst is employed to protonate the carbonyl group of the ketone, rendering it more electrophilic and susceptible to attack by the electron-rich phenol ring.

Synthesis from Phenol and 4-Hydroxyacetophenone

This is a direct and widely reported method for synthesizing THPE. In this reaction, an excess of phenol is reacted with 4-hydroxyacetophenone in the presence of an acid catalyst. The generally accepted mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-hydroxyacetophenone, increasing the electrophilicity of the carbonyl carbon.

-

First Electrophilic Aromatic Substitution: A molecule of phenol, acting as a nucleophile, attacks the protonated carbonyl carbon. This is followed by dehydration to form a carbocation intermediate.

-

Second Electrophilic Aromatic Substitution: A second molecule of phenol attacks the carbocation, leading to the formation of a diaryl intermediate.

-

Formation of a Vinyl Intermediate and Subsequent Protonation: The diaryl intermediate undergoes dehydration to form a vinylidene intermediate. This is then protonated by the acid catalyst to form a new, more stable carbocation.

-

Third Electrophilic Aromatic Substitution: A third molecule of phenol attacks this carbocation, and after deprotonation, the final product, this compound, is formed.

The overall reaction is illustrated in the signaling pathway diagram below.

Caption: Reaction mechanism for the synthesis of THPE.

Synthesis from Phenol and 2,4-Pentanedione

An alternative and economically viable route involves the reaction of phenol with 2,4-pentanedione. This reaction also proceeds via an acid-catalyzed mechanism, often in the presence of a mercaptan co-catalyst which acts as a promoter.[1]

Experimental Protocols and Quantitative Data

Detailed experimental procedures and the resulting quantitative data are crucial for the successful synthesis and purification of THPE. The following tables summarize key data from various reported syntheses.

Synthesis of THPE from Phenol and 4-Hydroxyacetophenone

| Catalyst System | Molar Ratio (Phenol:Ketone) | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Crude Purity (%) | Purified Yield (%) | Purified Purity (%) | Reference |

| Zinc Chloride / Hydrochloric Acid | 8.3:1 | 60 | 9.67 | 91.1 | 95.0 | 91.3 (of purified portion) | 99.5 | [2] |

| Acetic Acid | 5-10:1 | 65-75 | 12 | >80 (conversion) | - | 80-81.6 | 99.55-99.56 | [3] |

| Methanesulfonic Acid / 3-Mercaptopropionic Acid | 10-13:1 | 55 | 20 | - | - | - | - | [4] |

| Ion-Exchange Resin | - | 75 | 24-46 | 42.6-48.8 | - | - | - | [5] |

Synthesis of THPE from Phenol and 2,4-Pentanedione

| Catalyst System | Molar Ratio (Phenol:Ketone) | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purified Purity (%) | Reference |

| Sulfuric Acid / Mercapto Sulfonic Acid | >6:1 | 30-55 | - | 55.8 | 94.6 | [1] |

Detailed Experimental Protocols

Protocol 1: Synthesis using Zinc Chloride and Hydrochloric Acid [2]

-

Reaction Setup: In a suitable reactor, add 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.

-

Addition of Reactant: Slowly add 6.5 moles of p-hydroxyacetophenone over a period of 40 minutes.

-

Reaction Conditions: Heat the mixture to 60°C and maintain this temperature for 60 minutes. Subsequently, add 100 mL of concentrated hydrochloric acid and continue stirring for 8 hours.

-

Work-up: Cool the reaction mixture to 20°C and add dichloroethane. Stir thoroughly and then filter the mixture.

-

Drying: Dry the filter cake under vacuum at 55°C for 6 hours to obtain the crude THPE product.

Protocol 2: Synthesis using Acetic Acid [3]

-

Reaction Setup: In a four-hole flask equipped with a reflux condenser, water trap, thermometer, and stirrer, add 8.5 moles of phenol, 1.1 moles of p-hydroxyacetophenone, and 2 g of acetic acid.

-

Reaction Conditions: Heat the mixture to 70 ± 2°C while stirring and introducing nitrogen. Remove the water that is formed during the reaction.

-

Monitoring: Monitor the reaction by sampling and analysis until the conversion of p-hydroxyacetophenone is greater than 80%.

-

Work-up: Add 600 g of xylene as a solvent, stir, and cool to room temperature.

-

Isolation: Collect the crude product by vacuum filtration.

Protocol 3: Purification of THPE [2]

-

Initial Recrystallization: Dissolve 1000 g of the crude product in 2000 mL of methanol by heating. Cool the solution and slowly add 1600 mL of water. Stir at room temperature for 50 minutes to precipitate a pale yellow product. Filter and dry the solid.

-

Decolorization: Dissolve the dried product in 1200 mL of methanol by heating. Add activated carbon to decolorize the solution, then filter and evaporate the solvent to obtain a solid.

-

Final Purification: Dissolve the obtained solid in 1000 mL of methanol. Slowly add a mixed solution of 5 g of sodium borohydride and 35 g of sodium sulfite. A light yellow powder will gradually precipitate.

-

Final Isolation and Drying: Filter the solid and dry it under vacuum at 25°C for 10 hours to obtain the purified product.

Experimental Workflow

The general workflow for the synthesis and purification of THPE is depicted in the following diagram.

Caption: General experimental workflow for THPE synthesis.

Conclusion

The acid-catalyzed synthesis of this compound is a well-established process with multiple effective routes. The choice of reactants and catalyst system allows for flexibility in process design, balancing factors such as cost, yield, and purity. The detailed protocols and comparative data presented in this guide are intended to provide researchers and professionals in drug development with a solid foundation for the laboratory-scale synthesis and purification of this versatile compound. Careful control of reaction parameters and a thorough purification process are key to obtaining high-purity THPE suitable for demanding applications.

References

- 1. US5763686A - Method for preparing this compound - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN102942454A - Preparation method of 1,1,1-tri(4-hydroxyphenyl)ethane - Google Patents [patents.google.com]

- 4. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

The Trifunctional Nature of 1,1,1-Tris(4-hydroxyphenyl)ethane: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a trifunctional phenolic compound, serves as a critical building block and cornerstone in the development of advanced materials.[1][2] Its unique molecular architecture, characterized by three reactive hydroxyl (-OH) groups attached to phenyl rings, enables its use as a versatile crosslinking and branching agent.[1][2] This guide delves into the core chemical properties, synthesis, and the trifunctional reactivity of THPE, highlighting its significance in polymer science and beyond.

Core Chemical and Physical Properties

The distinct properties of THPE are central to its application in high-performance materials. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value |

| IUPAC Name | 4,4',4''-(Ethane-1,1,1-triyl)triphenol |

| Synonyms | THPE, 4,4',4''-Ethylidynetrisphenol |

| CAS Number | 27955-94-8 |

| EC Number | 405-800-7 |

| Molecular Formula | C₂₀H₁₈O₃[3] |

| Molecular Weight | 306.36 g/mol [3] |

| Appearance | White to almost white crystalline powder |

| Melting Point | 246–248 °C[3][4] |

| Boiling Point (Predicted) | 531.8 ± 45.0 °C[3] |

| Density (Predicted) | ~1.252 ± 0.06 g/cm³[3] |

| pKa (Predicted) | 10.02 ± 0.10[3] |

| Water Solubility | 25.1 mg/L at 20°C[3] |

| Purity (Typical) | ≥98% to 99.5%[5] |

Synthesis of this compound

The production of THPE primarily relies on the acid-catalyzed condensation of a phenol with a suitable ketone or diketone.[2] The most common methods involve the reaction of phenol with either 4-hydroxyacetophenone or 2,4-pentanedione.[2][6][7]

Caption: General workflow for the acid-catalyzed synthesis of THPE.

Experimental Protocols

Method 1: Synthesis from Phenol and 4-Hydroxyacetophenone

This route is analogous to the synthesis of bisphenol A.[2][6]

-

Reactants and Catalyst:

-

Procedure:

-

Charge a reactor with phenol and zinc chloride, and stir until evenly mixed.[8]

-

Slowly add p-hydroxyacetophenone over a period of 40 minutes.[4][8]

-

Warm the mixture to 60°C and maintain this temperature for 60 minutes.[4][8]

-

Add concentrated hydrochloric acid and continue the reaction with stirring for 8 hours.[4][8]

-

After the reaction is complete, lower the temperature to 20°C.[4][8]

-

Add dichloroethane and stir thoroughly, followed by filtration.[4][8]

-

Dry the resulting filter cake under vacuum at 55°C for 6 hours to obtain crude THPE.[4][8]

-

-

Purification:

-

Dissolve the crude product (e.g., 1000 g) in methanol (2000 mL) by heating.[8]

-

Cool the solution and slowly add water (1600 mL).[8]

-

Stir at room temperature for 50 minutes to precipitate a pale yellow product.[8]

-

Filter and dry the purified product.[8] A reported yield for this method is 91.1% with a purity of 95.0% for the crude product.[4][8]

-

Method 2: Synthesis from Phenol and 2,4-Pentanedione

This method is considered economically advantageous due to the lower cost of 2,4-pentanedione compared to 4-hydroxyacetophenone.[2][7]

-

Reactants and Catalysts:

-

Procedure:

-

Contact a mixture of phenol and 2,4-pentanedione at a temperature range of 30-55°C (preferably 40-50°C).[7]

-

The molar ratio of phenol to 2,4-pentanedione should be at least 6:1.[7]

-

The reaction is conducted in the presence of at least 0.8% by weight (based on phenol) of a mercapto sulfonic acid promoter and sulfuric acid.[7]

-

The ratio of equivalents of sulfuric acid to the mercapto sulfonic acid should be at least 7.5:1.[7]

-

The reaction time can vary from 10 to 50 hours.[6] This method has been shown to produce high yields of THPE in relatively short times.[2][7]

-

Trifunctional Reactivity and Core Applications

The cornerstone of THPE's utility is its trifunctional nature; the three phenolic hydroxyl groups are the sites of its chemical reactivity.[1][2] This structure allows THPE to act as a branching agent, chain extender, or crosslinker in polymer synthesis.[5][9]

1. Polymer Branching and Crosslinking: THPE is primarily used as a branching or cross-linking agent in the production of high-performance polymers such as polycarbonates, epoxy resins, and polyesters.[1][5][9]

-

Polycarbonates: When incorporated into polycarbonate synthesis with dihydroxy compounds like bisphenol A, THPE creates branched structures.[4][6] This branching enhances the polymer's mechanical strength, thermal stability, melt strength, and overall processability.[1][6]

-

Epoxy Resins: In epoxy formulations, THPE acts as a trifunctional curing agent. It significantly increases the crosslinking density of the cured network, leading to materials with superior thermal resistance, higher glass transition temperatures (Tg), improved adhesion, and enhanced chemical resistance.[2] These properties are crucial for applications in structural adhesives, aerospace composites, and electronic encapsulants.[2]

Caption: Role of THPE as a trifunctional crosslinking agent in polymers.

2. Hyperbranched Polymers: The trifunctional structure of THPE is ideal for the controlled synthesis of hyperbranched polymers, such as hyperbranched polycarbonates (HBPCs). These materials exhibit unique properties like low viscosity and high solubility compared to their linear counterparts.[9]

3. Other Applications: Beyond large-scale polymer production, THPE serves as a versatile intermediate in the synthesis of:

-

Adhesives and Coatings: Its ability to form dense cross-linked networks provides durability and resistance to environmental factors, making it valuable in high-strength adhesives and protective coatings.[9]

-

Antioxidants: The phenolic structure allows it to be used as an intermediate for preparing antioxidants, which act as stabilizers in various formulations.[1]

-

Dyes and Pigments: It is a useful intermediate for the synthesis of various dyes and pigments.[1]

-

Electronic Chemicals: THPE is used in specialty photoresists, novolac resins, and encapsulation materials for printed circuit boards (PCBs) and semiconductor packaging.[2]

Spectroscopic and Biological Profile

Spectroscopic Characterization: The structure of THPE is confirmed using standard analytical techniques. Spectroscopic data, including ¹H NMR and IR spectra, are available in public databases and are essential for quality control and research purposes.[10][11]

Biological and Environmental Considerations: Recent research has identified THPE as a potent antiestrogenic compound.[2] In vivo studies have shown it can act as an estrogen receptor antagonist.[2] From a safety perspective, it is classified as toxic to aquatic life with long-lasting effects (H411).[12][11] Standard industrial hygiene practices should be followed when handling, including avoiding dust formation and using appropriate personal protective equipment.[5]

Conclusion

The trifunctional nature of this compound, conferred by its three symmetrically positioned hydroxyl groups, makes it an exceptionally valuable molecule in materials science. Its primary role as a crosslinking and branching agent allows for the significant enhancement of polymer properties, leading to high-performance materials suitable for demanding applications in the electronics, aerospace, and automotive industries. The well-established synthesis routes and its versatility as a chemical intermediate ensure that THPE will continue to be a key component in the innovation of advanced polymers and specialty chemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound (THPE) [benchchem.com]

- 3. This compound CAS#: 27955-94-8 [m.chemicalbook.com]

- 4. This compound | 27955-94-8 [chemicalbook.com]

- 5. excelind.co.in [excelind.co.in]

- 6. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]

- 7. US5763686A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. ionchemicals.in [ionchemicals.in]

- 10. This compound(27955-94-8) 1H NMR spectrum [chemicalbook.com]

- 11. This compound | C20H18O3 | CID 93118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrumchemical.com [spectrumchemical.com]

Thermal Degradation Profile of THPE-Based Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-hydroxyphenyl)ethane (THPE) and its derivatives are increasingly utilized as monomers and crosslinking agents in the synthesis of high-performance polymers such as epoxy resins, polycarbonates, and benzoxazines. The trifunctional nature of THPE allows for the creation of highly crosslinked polymer networks, which significantly enhances thermal stability, mechanical strength, and chemical resistance.[1] This technical guide provides an in-depth analysis of the thermal degradation profile of THPE-based polymers, summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways to support research and development in fields requiring robust, thermally stable materials.

Data Presentation: Thermal Properties of THPE-Based and Analogous Polymers

The thermal stability of polymers is commonly evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing critical data points such as the onset temperature of decomposition (Tonset or Td5%), the temperature of maximum decomposition rate (Tmax), and the percentage of material remaining at high temperatures (char yield). DSC is used to determine thermal transitions like the glass transition temperature (Tg), which indicates the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often associated with a more rigid and thermally stable network.

The following tables summarize key thermal properties of various thermosetting polymers, including those explicitly based on THPE and analogous systems based on other multifunctional phenols, to provide a comparative overview.

Table 1: Thermogravimetric Analysis (TGA) Data for Various Thermoset Polymers

| Polymer System | Curing Agent/Conditions | Td5% (°C) | Tmax (°C) | Char Yield at 800°C (%) (N2 atm) | Reference |

| THPE-based Epoxy Resin | - | ~390 | - | - | [2] |

| Bisphenol A Epoxy Resin (Neat) | - | 377 | - | - | [2] |

| Epoxy/Phthalonitrile Blend (E51/DDS/BAPH) | DDS | - | - | 59.6 | [3] |

| Neat Epoxy (E51/DDS) | DDS | - | - | 16 | [3] |

| Benzoxazine (Bisphenol-A based) | Thermally Cured | 310-337 | - | - | [4] |

| Norbornene-functionalized Benzoxazine | Thermally Cured | 406 | - | >55 | [5] |

| Phosphorus-containing Epoxy (TEEP+DDM) | DDM | - | - | 16.33 | [6] |

| Bisphenol A Polycarbonate (Commercial) | - | - | - | ~25 | [7] |

Table 2: Differential Scanning Calorimetry (DSC) Data for Various Thermoset Polymers

| Polymer System | Curing Agent/Conditions | Glass Transition Temperature (Tg) (°C) | Curing Peak Temperature (Tp) (°C) | Reference |

| THPE-based Epoxy Resin | - | - | - | - |

| Spirobiindane-based Polybenzoxazine | Thermally Cured | 217 | 228-292 | [8] |

| Bisphenol-A-based Polybenzoxazine | Thermally Cured | 149 | 163-304 | [8] |

| Epoxy/Phthalonitrile Blend (E51/DDS/BAPH) | DDS | 195 | 227 | [3] |

| Neat Epoxy (E51/DDS) | DDS | 181 | - | [3] |

| Norbornene-functionalized Benzoxazine | Thermally Cured | >250 | - | [5] |

| Polycarbonate (Bisphenol A) | - | ~150 | - | [9] |

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate assessment and comparison of polymer thermal properties. Below are typical protocols for the key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a cured polymer sample.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q50, Shimadzu DTG-60).

Procedure:

-

Sample Preparation: A small sample of the cured polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The instrument is purged with an inert gas (typically nitrogen at a flow rate of 50-100 mL/min) to prevent oxidative degradation.[4][10]

-

Thermal Program: The sample is heated from ambient temperature (e.g., 30°C) to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[9][10]

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. The first derivative of the mass loss curve (DTG) is often plotted to identify the temperature of the maximum rate of decomposition (Tmax).

-

Analysis: Key parameters are determined from the TGA curve:

-

Td5%: The temperature at which 5% weight loss occurs, often considered the onset of significant degradation.

-

Tmax: The temperature at the peak of the DTG curve, indicating the point of fastest decomposition.

-

Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 800°C).[3]

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a polymer, such as the glass transition temperature (Tg) and curing exotherms.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q2000).

Procedure:

-

Sample Preparation: A small sample of the uncured or cured polymer (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan.[8][11]

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen at 50 mL/min).

-

Thermal Program (for Tg of cured samples):

-

The sample is heated from ambient temperature to a temperature above its expected Tg (e.g., 250°C) at a controlled rate (e.g., 10°C/min or 20°C/min) to erase any prior thermal history.[9]

-

The sample is then cooled rapidly (quenched).

-

A second heating scan is performed at the same rate, and the Tg is determined from the inflection point in the heat flow curve of this second scan.

-

-

Thermal Program (for curing profile of uncured samples):

-

The sample is heated from a low temperature (e.g., 25°C) to a high temperature (e.g., 350°C) at a constant rate (e.g., 10°C/min).[8]

-

The heat flow is recorded, and the exothermic peak corresponding to the curing reaction is analyzed to determine the onset temperature, peak temperature (Tp), and the total heat of curing (ΔH).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of a polymer.

Apparatus: A pyrolyzer (e.g., Frontier Lab Multi-Shot Pyrolyzer) coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

-

Sample Preparation: A very small amount of the polymer sample (typically 50-200 µg) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample cup is rapidly heated to a high temperature (e.g., 600°C) in an inert atmosphere (helium) within the pyrolyzer. This causes the polymer to thermally fragment into smaller, volatile molecules.

-

GC Separation: The resulting pyrolysis products (pyrolyzates) are swept into the GC column. The GC separates the mixture of compounds based on their boiling points and interactions with the column's stationary phase.

-

MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum for each compound serves as a "molecular fingerprint."

-

Data Analysis: The mass spectra of the pyrolyzates are compared against a spectral library (e.g., NIST) to identify the individual compounds. This information is used to deduce the original polymer structure and its degradation pathways.[12]

Visualizations: Workflows and Degradation Pathways

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the key experimental techniques and a proposed degradation pathway.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Caption: Workflow for Py-GC-MS Analysis.

Proposed Thermal Degradation Pathway for a THPE-based Epoxy Resin

The thermal degradation of epoxy resins, particularly those based on multifunctional phenols like THPE, is a complex process involving multiple reaction pathways. The high crosslink density imparted by the THPE core contributes to a high char yield. The degradation is believed to initiate at the weaker bonds within the polymer network. Based on studies of similar epoxy and phenolic systems, a plausible degradation pathway involves the scission of ether linkages and decomposition of the crosslinked structure.

Caption: Proposed Thermal Degradation Pathway for THPE-Epoxy.

Conclusion

Polymers based on Tris(4-hydroxyphenyl)ethane (THPE) exhibit superior thermal stability, characterized by high decomposition temperatures and significant char formation, which can be attributed to their highly crosslinked aromatic structures. This guide provides a foundational understanding of their thermal degradation profiles by summarizing key quantitative data from TGA and DSC, outlining standardized experimental protocols for their characterization, and visualizing the analytical workflows and potential degradation mechanisms. For researchers and developers, this information is critical for designing and qualifying materials for high-temperature applications where performance and reliability are paramount. Further research focusing on the detailed analysis of pyrolysis products for a wider range of THPE-based polymers will continue to refine our understanding of their degradation pathways and inform the development of next-generation high-performance materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. iris.uniupo.it [iris.uniupo.it]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pepolska.pl [pepolska.pl]

- 11. [PDF] Thermal Decomposition Mechanism of 2,2-Bis-(4-Hydroxy-phenyl)-1, 1-Dichloroethylene-Based Polymers | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Solubility Profile of 1,1,1-Tris(4-hydroxyphenyl)ethane in Common Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a triphenolic compound of significant interest in polymer chemistry and materials science. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions consistently indicate that THPE, a polar molecule, is soluble in polar organic solvents. It is reported to be readily soluble in ethanol, acetone, and dimethylformamide.[1] Conversely, its solubility in water is limited.[1]

The purification processes for THPE frequently involve dissolution in methanol followed by precipitation with water, which strongly suggests good solubility in methanol and poor solubility in aqueous solutions.

The limited available quantitative data is summarized in the table below. Researchers are advised to experimentally determine solubility in specific solvents of interest for their applications.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 25.1 mg/L[2] |

| Water | 25 | 7.795 mg/L (estimated)[3] |

| Standard Fat | 20 | 241 mg/100g[2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent, based on the widely used isothermal equilibrium method.[4] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature bath or shaker. Agitate the mixtures for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and the agitation method and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4][5]

-

Sample Withdrawal and Filtration: After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the bath temperature) pipette. Immediately filter the solution using a syringe filter to remove any undissolved microcrystals. This step is critical to prevent precipitation of the solute during sampling.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. Use these standards to generate a calibration curve to accurately determine the concentration of the experimental samples.

-

Calculation of Solubility: From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

Molecular weight and formula of THPE

An In-depth Technical Guide to 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) for Researchers and Drug Development Professionals

Introduction

This compound, commonly referred to as THPE, is a trifunctional phenolic compound with significant applications in polymer chemistry and emerging interest in the fields of materials science and drug development. Its unique molecular architecture, featuring three hydroxyphenyl groups attached to a central ethane core, provides a rigid structure with multiple reactive sites. This guide offers a comprehensive overview of THPE, including its chemical properties, synthesis protocols, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

It is important to note that the acronym THPE is also used for Tetrahydroxypropyl Ethylenediamine, a compound primarily used in the cosmetics industry. This document focuses exclusively on this compound.

Molecular and Physicochemical Properties

The fundamental properties of THPE are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₃ | [1][2][3] |

| Molecular Weight | 306.36 g/mol | [1][2][3][4] |

| CAS Number | 27955-94-8 | [1][3][4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 246-248 °C | [4] |

| Boiling Point | ~531.8 °C (predicted) | |

| Density | ~1.252 g/cm³ | |

| Topological Polar Surface Area (TPSA) | 60.69 Ų | [3] |

| logP | 4.1577 | [3] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 3 | [3] |

Synthesis of THPE: Experimental Protocols

Several methods for the synthesis of THPE have been reported, primarily involving acid-catalyzed condensation reactions. Below are detailed protocols for two common synthetic routes.

Protocol 1: Synthesis from p-Hydroxyacetophenone and Phenol

This method involves the reaction of p-hydroxyacetophenone with an excess of phenol in the presence of an acid catalyst.

Materials:

-

p-Hydroxyacetophenone

-

Phenol

-

Zinc Chloride (catalyst)

-

Concentrated Hydrochloric Acid

-

Dichloroethane (solvent for workup)

-

Methanol (for purification)

-

Water (for purification)

Procedure:

-

Charge a reaction vessel with 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.[5]

-

Slowly add 6.5 moles of p-hydroxyacetophenone to the mixture over a period of 40 minutes.

-

Warm the reaction mixture to 60°C and maintain this temperature for 60 minutes.[5]

-

Add 100 mL of concentrated hydrochloric acid and continue stirring the reaction for 8 hours.[5]

-

After the reaction is complete, cool the mixture to 20°C.

-

Add dichloroethane and stir thoroughly to precipitate the crude product.[5]

-

Filter the mixture and dry the collected solid under vacuum at 55°C for 6 hours to yield crude THPE.[5]

Purification:

-

Dissolve 1000 g of the crude product in 2000 mL of methanol by heating.[5]

-

Once dissolved, cool the solution and slowly add 1600 mL of water while stirring.

-

Continue stirring at room temperature for 50 minutes to allow for the precipitation of a light yellow product.[5]

-

Filter the purified product and dry to obtain high-purity THPE.[5]

Protocol 2: Synthesis from 2,4-Pentanedione and Phenol

This alternative route utilizes 2,4-pentanedione (acetylacetone) and phenol, which can be more economically advantageous.

Materials:

-

Phenol

-

2,4-Pentanedione

-

Sulfuric Acid (catalyst)

-

3-Mercaptopropanesulfonic Acid (promoter)

-

Methylene Chloride (solvent for workup)

-

Methanol-water solution

Procedure:

-

Prepare a mixture of phenol and 2,4-pentanedione with a molar ratio of at least 6:1.[6]

-

The reaction is conducted in the presence of at least 0.8% by weight (based on phenol) of 3-mercaptopropanesulfonic acid as a promoter and sulfuric acid.[6] The ratio of equivalents of sulfuric acid to the mercapto sulfonic acid should be at least 7.5:1.[6]

-

Maintain the reaction temperature in the range of 30-55°C.[6]

-

Upon completion, slowly add methylene chloride at 50°C and then dilute further with additional methylene chloride.[6]

-

Stir the mixture for 2 hours at room temperature, then filter.

-

Wash the filtration residue with methylene chloride, water, and a 40:60 (by volume) methanol-water solution saturated with THPE.[6]

-

Dry the purified product under vacuum at 60°C to a constant weight.[6]

Applications in Research and Drug Development

THPE's trifunctional nature makes it a versatile building block in polymer chemistry, where it is used as a cross-linking or branching agent to enhance the thermal stability and mechanical strength of polymers like polycarbonates and epoxy resins.[7] These high-performance materials have applications in various industries, including aerospace and electronics.[8]

For drug development professionals, THPE presents interest due to its biological activities and potential as a scaffold for new therapeutic agents.

Biological Activity and Signaling

Recent research has identified this compound as a potent antiestrogenic compound.[9] It functions as an estrogen receptor antagonist.[9] In vivo studies have demonstrated that THPE can impede uterine development in mouse models and lead to the downregulation of estrogen-responsive genes.[9] This antagonistic activity on the estrogen receptor signaling pathway makes THPE a valuable tool for investigating endocrine disruption and a potential starting point for the development of drugs targeting estrogen-related pathways.[9] The antioxidant properties of THPE are also being investigated for potential therapeutic applications, as its phenolic structure suggests significant free radical scavenging activity.

Logical Workflow for THPE Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of THPE to its potential applications in research.

Caption: A logical workflow diagram illustrating the synthesis of THPE and its subsequent applications in polymer chemistry and drug development research.

Conclusion

This compound is a compound with established utility in materials science and significant potential for researchers in drug discovery and development. Its well-defined synthesis and interesting biological profile as an estrogen receptor antagonist provide a solid foundation for further investigation into its therapeutic applications. This guide provides the core technical information necessary for scientists to begin exploring the possibilities of THPE in their research endeavors.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C20H18O3 | CID 93118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1,1,1-三(4-羟基苯基)乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US5763686A - Method for preparing this compound - Google Patents [patents.google.com]

- 7. ionchemicals.in [ionchemicals.in]

- 8. nbinno.com [nbinno.com]

- 9. This compound (THPE) [benchchem.com]

Methodological & Application

Application Notes and Protocols: Tris(hydroxyphenyl)ethane (THPE) as a High-Performance Crosslinking Agent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) as a trifunctional crosslinking agent for epoxy resins. The inclusion of THPE in epoxy formulations leads to polymers with enhanced thermal stability, superior mechanical properties, and improved chemical resistance, making them suitable for demanding applications in aerospace, electronics, and advanced composites.

Introduction

Epoxy resins are a versatile class of thermosetting polymers known for their excellent adhesion, mechanical strength, and chemical resistance. The properties of the final cured epoxy are largely determined by the chemical structure of the epoxy resin and the type of curing agent used. THPE, a trifunctional phenolic compound, acts as an effective crosslinking agent, creating a dense three-dimensional network structure. This high crosslink density is responsible for the significant improvements observed in the thermal and mechanical properties of the resulting thermoset.

Key Advantages of THPE as a Crosslinking Agent

The trifunctionality of THPE offers distinct advantages over traditional difunctional curing agents:

-

Increased Crosslink Density: The three reactive hydroxyl groups on the THPE molecule lead to a more tightly crosslinked polymer network.

-

Enhanced Thermal Stability: The highly crosslinked structure restricts polymer chain mobility, resulting in a higher glass transition temperature (Tg) and improved thermal stability.

-

Superior Mechanical Strength: The rigid aromatic core and high crosslink density contribute to increased tensile strength, modulus, and hardness of the cured epoxy.

-

Improved Chemical Resistance: The dense network structure provides a better barrier against the ingress of solvents and other chemicals.

Quantitative Data Summary

The following tables summarize the typical mechanical and thermal properties of epoxy resins cured with THPE compared to other common curing agents. Note: Specific values can vary depending on the epoxy resin, curing conditions, and formulation.

Table 1: Comparison of Mechanical Properties of Cured Epoxy Resins

| Property | THPE-Cured Epoxy | Novolac-Cured Epoxy | Amine-Cured Epoxy | Test Method |

| Tensile Strength (MPa) | 80 - 110 | 70 - 100 | 60 - 90 | ASTM D638 |

| Tensile Modulus (GPa) | 3.0 - 4.5 | 2.8 - 4.0 | 2.5 - 3.5 | ASTM D638 |

| Flexural Strength (MPa) | 130 - 180 | 120 - 160 | 100 - 140 | ASTM D790 |

| Flexural Modulus (GPa) | 3.5 - 5.0 | 3.0 - 4.5 | 2.8 - 4.0 | ASTM D790 |

| Hardness (Shore D) | 85 - 95 | 80 - 90 | 80 - 90 | ASTM D2240 |

Table 2: Comparison of Thermal Properties of Cured Epoxy Resins

| Property | THPE-Cured Epoxy | Novolac-Cured Epoxy | Amine-Cured Epoxy | Test Method |

| Glass Transition Temp. (Tg) (°C) | 180 - 220 | 160 - 200 | 120 - 180 | DSC (ASTM E1356) |

| Heat Deflection Temp. (HDT) (°C) | 170 - 210 | 150 - 190 | 110 - 170 | ASTM D648 |

| Coefficient of Thermal Expansion (CTE) (ppm/°C) | 40 - 55 | 45 - 60 | 50 - 70 | TMA (ASTM E831) |

Experimental Protocols

The following are detailed protocols for the preparation, curing, and characterization of THPE-cured epoxy resins.

Protocol 1: Preparation and Curing of THPE-Epoxy Resin Formulation

1. Materials:

- Bisphenol A based epoxy resin (e.g., D.E.R. 331 or equivalent)

- This compound (THPE)

- Accelerator (e.g., 2-Ethyl-4-methylimidazole)

- Solvent (if required for viscosity reduction, e.g., acetone)

2. Equipment:

- High-precision analytical balance

- Mechanical stirrer with heating mantle

- Vacuum oven

- Molds for sample casting

3. Procedure:

- Stoichiometric Calculation: Calculate the required amounts of epoxy resin and THPE based on their epoxy equivalent weight (EEW) and hydroxyl equivalent weight (HEW), respectively. A common stoichiometric ratio is 1:1 of epoxy groups to hydroxyl groups.

- Mixing: a. Preheat the epoxy resin to 60-80 °C to reduce its viscosity. b. Slowly add the powdered THPE to the epoxy resin while stirring continuously until a homogenous mixture is obtained. c. Add the accelerator (typically 0.1-1.0% of the total resin weight) to the mixture and stir for another 5-10 minutes.

- Degassing: Place the mixture in a vacuum oven at 60-80 °C for 15-30 minutes to remove any entrapped air bubbles.

- Casting: Pour the degassed mixture into preheated molds.

- Curing: Transfer the molds to an oven and follow a staged curing schedule. A typical cure cycle is:

- 120 °C for 2 hours

- 150 °C for 2 hours

- 180 °C for 4 hours (post-cure)

- Cooling: Allow the cured samples to cool down slowly to room temperature inside the oven to minimize thermal stresses.

Protocol 2: Characterization of Cured THPE-Epoxy Resin

1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination:

- Sample Preparation: Prepare a small sample (5-10 mg) of the cured epoxy resin.

- Instrumentation: Use a calibrated Differential Scanning Calorimeter.

- Procedure: a. Place the sample in an aluminum DSC pan and seal it. b. Heat the sample from room temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. c. Cool the sample back to room temperature. d. Perform a second heating scan under the same conditions. e. Determine the Tg from the midpoint of the inflection in the heat flow curve of the second heating scan.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy for Cure Monitoring:

- Sample Preparation: Prepare a thin film of the uncured epoxy-THPE mixture between two potassium bromide (KBr) plates.

- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

- Procedure: a. Place the KBr plates with the sample in a heated transmission cell. b. Acquire FT-IR spectra at regular intervals as the sample is cured according to the desired temperature profile. c. Monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of the hydroxyl group peak (broad peak around 3400 cm⁻¹) to follow the curing reaction kinetics.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the crosslinking reaction between a diepoxide molecule and THPE.

Caption: Curing reaction of a diepoxide with THPE.

Experimental Workflow

This diagram outlines the key steps in the preparation and characterization of THPE-cured epoxy resins.

Caption: Workflow for THPE-epoxy resin preparation.

Application of THPE in High-Performance Polycarbonates: A Detailed Guide for Researchers

Introduction

The incorporation of 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as a branching agent in polycarbonate (PC) synthesis is a critical strategy for developing high-performance engineering thermoplastics. Standard linear polycarbonates, while robust, exhibit limitations in melt strength, making them less suitable for processing techniques such as blow molding and extrusion where parison stability is paramount. The introduction of THPE creates a branched polymer architecture, which significantly enhances the melt viscosity and shear-thinning behavior of the polycarbonate. This application note provides detailed protocols for the synthesis of THPE-branched polycarbonates via melt transesterification, summarizes key performance data, and presents visual workflows for experimental procedures.

Key Performance Enhancements with THPE Incorporation

The trifunctional nature of THPE allows for the formation of a cross-linked or branched polymer network, leading to notable improvements in the rheological and mechanical properties of the resulting polycarbonate. The concentration of THPE is a critical parameter, typically ranging from 0.1 to 2.0 mol%, with an optimal concentration often cited around 3 mol% for achieving a desirable balance of properties without inducing gelation.[1]

Data Summary: Linear vs. THPE-Branched Polycarbonate

The following tables summarize the impact of THPE on the key properties of polycarbonate. While specific data points at discrete THPE concentrations are not always available in the literature, the tables present a combination of reported values and expected trends based on established research.

| Property | Linear Polycarbonate (0 mol% THPE) | THPE-Branched Polycarbonate (0.5 - 2.0 mol% THPE) | Reference(s) |

| Melt Flow Index (MFI) | High (e.g., 5 - 30 g/10 min) | Low (Decreases with increasing THPE concentration) | [2][3] |

| Melt Viscosity | Low | High (Increases with increasing THPE concentration) | [4] |

| Shear Thinning Behavior | Less pronounced | More pronounced | [4] |

Table 1: Rheological Properties of Linear vs. THPE-Branched Polycarbonate. The introduction of THPE significantly alters the melt characteristics of polycarbonate, making it more suitable for processing methods requiring high melt strength.

| Property | Linear Polycarbonate (Typical Values) | THPE-Branched Polycarbonate (Expected Trends) | Reference(s) |

| Tensile Strength (MPa) | 55 - 75 | Generally maintained or slightly decreased | [3][5] |

| Tensile Modulus (GPa) | 2.0 - 2.4 | Generally maintained | [6] |

| Notched Izod Impact (J/m) | 600 - 900 | Can be improved with optimized branching | [7][8][9][10] |

| Glass Transition Temp (°C) | ~147 | May slightly decrease with branching | [1][11][12] |

Table 2: Mechanical and Thermal Properties of Linear vs. THPE-Branched Polycarbonate. The mechanical toughness of polycarbonate is largely retained or even enhanced with the controlled incorporation of THPE.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of THPE-branched polycarbonates.

Synthesis of THPE-Branched Polycarbonate via Melt Transesterification

This protocol describes a two-stage melt polymerization process, which is a common industrial method for polycarbonate synthesis.

Materials:

-

Bisphenol A (BPA)

-

Diphenyl Carbonate (DPC)

-

This compound (THPE)

-

Catalyst (e.g., tetramethylammonium hydroxide (TMAH) and sodium hydroxide (NaOH))

-

Nitrogen gas (high purity)

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

-

Heating mantle and temperature controller.

-

Vacuum pump.

-

Condenser and collection flask.

Procedure:

-

Monomer and Branching Agent Preparation:

-

Dry Bisphenol A and THPE in a vacuum oven at 100-120°C for at least 4 hours to remove any moisture.

-

Calculate the required molar ratios of BPA, DPC, and THPE. A typical starting point is a DPC/BPA molar ratio of 1.02-1.08 and a THPE concentration of 0.5 to 2.0 mol% with respect to BPA.

-

-

Oligomerization Stage:

-

Charge the reactor with the pre-weighed amounts of BPA, DPC, and THPE.

-

Purge the reactor with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.

-

Begin stirring and heat the reactor to 180-200°C to melt the monomers.

-

Once a homogenous melt is achieved, add the catalyst solution (e.g., TMAH).

-

Gradually increase the temperature to 220-240°C while maintaining a slight nitrogen flow. Phenol, a byproduct of the reaction, will begin to distill off.

-

Continue this stage for 1-2 hours, collecting the distilled phenol.

-

-

Polycondensation Stage:

-

Gradually reduce the pressure in the reactor to below 1 mmHg over 1-2 hours.

-

Simultaneously, increase the temperature to 280-300°C.

-

The viscosity of the melt will increase significantly as the polymerization proceeds. The stirrer speed may need to be adjusted to ensure adequate mixing.

-

Continue the reaction under high vacuum and high temperature for another 1-3 hours, or until the desired melt viscosity is achieved (indicated by the torque on the stirrer motor).

-

Once the reaction is complete, stop the heating and stirring.

-

Introduce nitrogen gas to bring the reactor back to atmospheric pressure.

-

Extrude the molten polymer from the bottom of the reactor into a water bath to cool and solidify.

-

Pelletize the resulting polymer strands for further characterization.

-

Characterization of THPE-Branched Polycarbonate

a) Melt Flow Index (MFI) Measurement (ASTM D1238 / ISO 1133)

-

Apparatus: Melt Flow Indexer.

-

Procedure:

-

Dry the polycarbonate pellets in a vacuum oven at 120°C for 4 hours.

-

Set the MFI instrument to the standard temperature for polycarbonate (typically 300°C) and use a standard load (e.g., 1.2 kg or 2.16 kg).

-

Charge the barrel of the MFI with the dried pellets and allow them to preheat for a specified time (e.g., 5 minutes).

-

Extrude the molten polymer through the die and collect timed extrudates.

-

Weigh the extrudates and calculate the MFI in g/10 min.[12]

-

b) Tensile Properties (ASTM D638 / ISO 527)

-

Apparatus: Universal Testing Machine with an extensometer.

-

Procedure:

-

Injection mold the polycarbonate pellets into standard dumbbell-shaped tensile bars.

-

Condition the specimens at standard laboratory conditions (23°C, 50% RH) for at least 40 hours.

-

Mount the specimen in the grips of the universal testing machine.

-

Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

-

Record the load and elongation data to determine tensile strength, tensile modulus, and elongation at break.[3]

-

c) Notched Izod Impact Strength (ASTM D256 / ISO 180)

-

Apparatus: Pendulum Impact Tester.

-

Procedure:

-

Injection mold the polycarbonate pellets into rectangular bars of standard dimensions.

-

Create a V-notch in the center of the specimens using a notching machine.

-

Condition the notched specimens.

-

Clamp the specimen in the impact tester with the notch facing the pendulum.

-

Release the pendulum to strike and fracture the specimen.

-

Record the energy absorbed to break the specimen, which is the Izod impact strength, typically reported in J/m.[7][9]

-

d) Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure:

-

Weigh a small sample (5-10 mg) of the polycarbonate into a DSC pan.

-

Heat the sample to a temperature above its expected Tg (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.

-

Cool the sample rapidly.

-

Reheat the sample at the same controlled rate. The glass transition will appear as a step change in the heat flow curve. The midpoint of this transition is taken as the Tg.[12]

-

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical structure of THPE-branched polycarbonate.

Figure 1: Workflow for the synthesis and characterization of THPE-branched polycarbonate.

Figure 2: Chemical structure of a THPE-branched polycarbonate.

References

- 1. pom-material.com [pom-material.com]

- 2. cathetermelt.com [cathetermelt.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP0526651A1 - Branched polycarbonate - Google Patents [patents.google.com]

- 8. docs.systemdesign.illinois.edu [docs.systemdesign.illinois.edu]

- 9. The Effect of Notch and Molecular Weight on the Impact Fracture Behavior of Polycarbonate [mdpi.com]

- 10. Polycarbonate - Wikipedia [en.wikipedia.org]

- 11. PC: Polycarbonate - NETZSCH Polymers [polymers.netzsch.com]

- 12. Manufacturing Technology: Effect of the Pigment Concentration on the Dimensional Stability and the Melt Flow Index of Polycarbonate [journalmt.com]

Synthesis of Hyperbranched Polymers Using 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperbranched polymers (HBPs) represent a unique class of dendritic macromolecules characterized by their highly branched, three-dimensional architectures. Unlike perfectly branched dendrimers, HBPs are synthesized in a facile one-pot procedure, making them attractive for a wide range of applications, including drug delivery, coatings, and rheology modifiers. Their globular structure imparts desirable properties such as low viscosity, high solubility, and a high density of terminal functional groups that can be tailored for specific purposes.

This document provides detailed application notes and protocols for the synthesis of hyperbranched polymers using 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as a trifunctional core (B₃ monomer). Specifically, we will focus on the A₂ + B₃ polycondensation reaction with di-tert-butyl tricarbonate (A₂ monomer) to produce hyperbranched polycarbonates.

Synthesis of Hyperbranched Polycarbonates via A₂ + B₃ Polycondensation

The A₂ + B₃ polycondensation of an A₂ monomer with a B₃ monomer is a common and effective method for synthesizing hyperbranched polymers. In this system, this compound (THPE) serves as the B₃ monomer, providing the three hydroxyl groups necessary for branching. Di-tert-butyl tricarbonate acts as the A₂ monomer, reacting with the phenolic hydroxyl groups of THPE to form carbonate linkages. The overall reaction scheme is depicted below.

Application Note: Synthesis of Hyperbranched Polycarbonates via A2+B3 Polymerization of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) with Di-tert-butyl Tricarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of hyperbranched polycarbonates (HBPCs) through an A2+B3 polycondensation reaction. The methodology utilizes 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as the B3 monomer and di-tert-butyl tricarbonate as the A2 monomer. This approach allows for the generation of soluble, high-functionality polymers with a controlled degree of branching. The resulting HBPCs, with their globular structure and numerous terminal groups, are promising materials for various applications, including drug delivery, coatings, and advanced polymer composites. This protocol outlines the experimental procedure, data characterization, and a visual representation of the workflow.

Introduction

Hyperbranched polymers are a class of dendritic macromolecules characterized by their highly branched, three-dimensional architecture.[1] Unlike perfectly branched dendrimers, hyperbranched polymers are typically synthesized in a one-pot procedure, making them more suitable for large-scale production.[2] The A2+B3 polycondensation approach is a common and efficient strategy for synthesizing hyperbranched structures, including polyesters and polycarbonates.[3][4]

This application note details the synthesis of a hyperbranched polycarbonate from the reaction of THPE, a readily available triphenolic compound, and di-tert-butyl tricarbonate. The polymerization proceeds with the formation of carbonate linkages, leading to a highly branched structure with a significant number of terminal functional groups. The ratio of the A2 to B3 monomers can be adjusted to control the molecular weight and the degree of branching of the final polymer.[5]

Data Presentation

The polymerization of THPE with di-tert-butyl tricarbonate yields hyperbranched polycarbonates with varying molecular weights and degrees of branching, depending on the reaction conditions and monomer feed ratio. Below is a summary of typical results obtained from this synthesis.

| Parameter | Value | Reference |

| Number Average Molecular Weight (Mn) | 2,100 - 7,100 g/mol | [5] |

| Degree of Branching (DB) | 0.5 - 0.7 | [5] |

| Glass Transition Temperature (Tg) | ~205 °C (for a similar phenol-terminated hyperbranched polycarbonate) | [6] |

Table 1: Typical Properties of Hyperbranched Polycarbonates from THPE and Di-tert-butyl Tricarbonate.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of hyperbranched polycarbonates.[5][6]

Materials

-

This compound (THPE) (B3 Monomer)

-

Di-tert-butyl tricarbonate (A2 Monomer)

-

Anhydrous Pyridine (Solvent and Base)

-

Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

-

Methanol (for precipitation)

-

Tetrahydrofuran (THF) (for characterization)

-

Nitrogen gas (for inert atmosphere)

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Dropping funnel

-

Nitrogen inlet and outlet

-